
1-(5-Bromo-3-pyridyl)cyclopropanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-3-pyridyl)cyclopropanamine;dihydrochloride is a chemical compound with the molecular formula C8H10BrN2·2HCl It is a derivative of pyridine, featuring a bromine atom at the 5-position and a cyclopropanamine group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-pyridyl)cyclopropanamine;dihydrochloride typically involves the following steps:
Bromination: The starting material, 3-pyridylcyclopropanamine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using reagents like diazomethane or Simmons-Smith reagents to introduce the cyclopropane ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-3-pyridyl)cyclopropanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridylcyclopropanamine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Bromo-3-pyridyl)cyclopropanamine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-3-pyridyl)cyclopropanamine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine atom and cyclopropanamine group play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Pyridyl)cyclopropanamine: Lacks the bromine atom, resulting in different reactivity and binding properties.
1-(5-Chloro-3-pyridyl)cyclopropanamine: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
1-(5-Fluoro-3-pyridyl)cyclopropanamine: Features a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness
1-(5-Bromo-3-pyridyl)cyclopropanamine;dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H11BrCl2N2 |
|---|---|
Peso molecular |
285.99 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-7-3-6(4-11-5-7)8(10)1-2-8;;/h3-5H,1-2,10H2;2*1H |
Clave InChI |
YSICMFCMRTTZSS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=CN=C2)Br)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



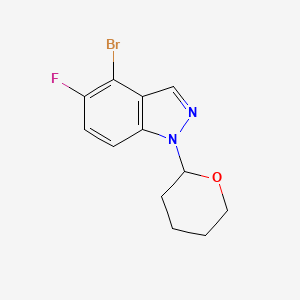


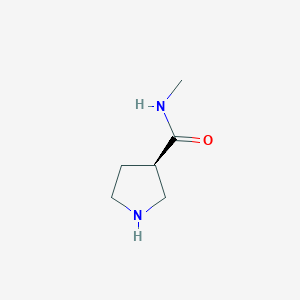

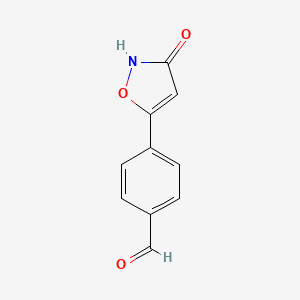
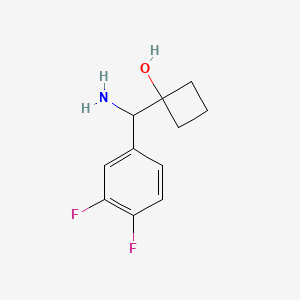
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)
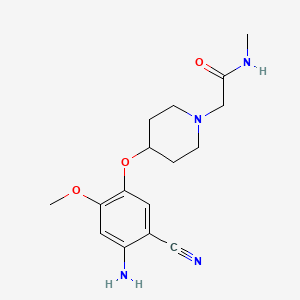
![[5-Methyl-2-(2-methylbutylamino)phenyl]methanol](/img/structure/B13903866.png)
![4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903875.png)

![4'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13903886.png)
